molecular formula C11H18O2 B14603468 2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde CAS No. 60638-04-2

2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde

Cat. No.: B14603468
CAS No.: 60638-04-2
M. Wt: 182.26 g/mol
InChI Key: HWDVIEIWVXSMNM-UHFFFAOYSA-N
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Description

2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C11H18O2. This compound is a derivative of cyclohexene and features an ethoxy group and two methyl groups attached to the cyclohexene ring, along with an aldehyde functional group. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde can be synthesized through a Diels-Alder reaction involving 2-methyl-1,3-pentadiene and acrolein . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The process may also include purification steps such as distillation or recrystallization to achieve the required product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carboxylic acid.

    Reduction: 2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s structure allows it to participate in various chemical reactions that can modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can lead to distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

60638-04-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-ethoxy-4,6-dimethylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C11H18O2/c1-4-13-11-6-8(2)5-9(3)10(11)7-12/h6-7,9-11H,4-5H2,1-3H3

InChI Key

HWDVIEIWVXSMNM-UHFFFAOYSA-N

Canonical SMILES

CCOC1C=C(CC(C1C=O)C)C

Origin of Product

United States

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